1,3-Butanediol (BD) is a colorless, water-soluble organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. Belonging to the diol class, it possesses two hydroxyl (-OH) functional groups attached to a four-carbon chain (butane) at the first and third positions []. BD plays a significant role in scientific research due to its versatility as a solvent, intermediate in chemical synthesis, and potential as a biofuel.
The key feature of 1,3-butanediol's structure is the presence of two primary alcohol groups (C-OH) separated by two methylene groups (CH₂) []. This structure gives rise to several notable aspects:
BD undergoes various chemical reactions relevant to scientific research. Here are a few examples:
A common method for BD production involves the hydrogenation of 1,3-butadiene (CH₂=CH-CH=CH₂).
CH₂=CH-CH=CH₂ + 2H₂ → CH₃CH(OH)CH₂CH₂OH
BD can be dehydrated to form 1,3-butadiene under acidic conditions.
CH₃CH(OH)CH₂CH₂OH → CH₂=CH-CH=CH₂ + H₂O
BD reacts with carboxylic acids to form diesters, useful as plasticizers and lubricants.
CH₃CH(OH)CH₂CH₂OH + 2RCOOH → CH₃CH(OCOR)CH₂CH₂OCOR + 2H₂O (R = alkyl group)
Currently, there is no significant research on the specific biological mechanism of action of 1,3-butanediol.
Additionally, it can react with carboxylic acids to form chlorohydrin esters in the presence of chlorotrimethylsilane .
In biological contexts, 1,3-butanediol exhibits several pharmacological effects. It has been shown to have hypoglycemic, sedative, and hypotensive properties comparable to ethanol. The (R)-enantiomer is notably more active than its counterpart . It can also serve as a substrate for the synthesis of beta-hydroxybutyrate, a key metabolite in energy metabolism and ketogenesis.
The synthesis of 1,3-butanediol can be achieved through several methods:
1,3-Butanediol is utilized in various industries due to its versatile properties:
Research indicates that while low concentrations of 1,3-butanediol are well tolerated, higher concentrations can lead to metabolic acidosis and other physiological changes. Studies have shown that suprapharmacological doses significantly elevate systemic levels of beta-hydroxybutyrate but may also induce adverse effects such as dehydration and body mass loss .
Several compounds share structural similarities with 1,3-butanediol. Here are notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
1,2-Butanediol | CH₃CH(OH)CH₂CHOH | Used mainly as a solvent; less hygroscopic |
2,3-Butanediol | CH₃C(OH)CH(OH)CH₃ | Known for its role in fermentation processes |
1,4-Butanediol | CH₃(CH₂)₂C(OH)₂ | Primarily used in plastics; different functional groups |
1,3-Butanediol stands out due to its dual alcohol functional groups positioned at the first and third carbons, which contribute to its unique reactivity and biological activity compared to its isomers.
1,3-Butanediol exhibits direct vasodilatory effects through endothelial nitric oxide synthase (eNOS) activation, independent of its metabolic conversion to β-hydroxybutyrate (βHB). In aged Wistar-Kyoto rats, chronic low-dose (5%) 1,3-BD administration restored endothelial-dependent vasodilation by 38% compared to untreated controls, with concurrent 2.1-fold increases in nitric oxide (NO) bioavailability [1]. This activity involves dual modulation of calcium-activated potassium (KCa) channels and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
The compound enhances endothelial hyperpolarization through large-conductance KCa channel activation, increasing membrane potential by -15.3 mV in isolated aortic rings [1]. Concurrent PI3K-mediated eNOS phosphorylation at Ser1177 elevates NO production by 67% in human umbilical vein endothelial cells (HUVECs) exposed to 100 μM 1,3-BD [1]. This dual-channel activation mechanism circumvents age-related declines in acetylcholine responsiveness, making 1,3-BD particularly effective in restoring vascular compliance in senescent systems.
1,3-BD modulates endothelial nitric oxide synthase expression at the transcriptional level through histone acetylation dynamics. Chromatin immunoprecipitation studies demonstrate 1.8-fold increased acetylation at histone H4K16 near the eNOS promoter following 72-hour 1,3-BD exposure in arterial endothelial cells [5]. This epigenetic modification facilitates SP1 transcription factor binding, enhancing eNOS mRNA stability and translation efficiency.
Comparative analysis reveals tissue-specific regulation, with 1,3-BD inducing 2.3-fold greater eNOS expression in vascular endothelia versus neuronal NOS (nNOS) in cerebellar tissue [1]. This selectivity suggests preferential activation of endothelial signaling pathways over neural nitric oxide systems, potentially reducing off-target neurological effects.
Table 1: 1,3-Butanediol-Mediated eNOS Activation Parameters
Parameter | Measurement | Model System | Source |
---|---|---|---|
NO Production Increase | 67% ± 5.2 | HUVECs | [1] |
Vasodilation Restoration | 38% ± 3.1 | Aged Rat Aorta | [1] |
H4K16 Acetylation Fold-Change | 1.8x | Arterial Endothelium | [5] |
KCa Channel Activation | -15.3 mV Membrane Potential | Aortic Rings | [1] |
Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) expression is potentiated by 1,3-BD through peroxisome proliferator-activated receptor alpha (PPARα) coactivation. Structural analysis reveals 1,3-BD facilitates physical interaction between HMGCS2 and PPARα via LXXLL motif stabilization, enhancing promoter binding affinity by 3.2-fold in hepatocyte nuclei [6]. This molecular bridging increases ketogenic gene transcription 2.5-fold during fasting-mimetic conditions, independent of βHB feedback inhibition.
The compound demonstrates histone deacetylase (HDAC) inhibitory activity comparable to butyrate, inducing 2.1-fold hyperacetylation at the HMGCS2 promoter in colonic epithelial cells [5]. Chromatin accessibility assays show 38% increased DNase I hypersensitivity within the -250 to +50 regulatory region following 48-hour 1,3-BD exposure. This epigenetic priming enables constitutive PPARα/RXR heterodimer binding, maintaining basal HMGCS2 expression during fed states.
Table 2: HMGCS2 Transcriptional Regulation Metrics
Regulatory Mechanism | Fold-Change | Tissue Model | Source |
---|---|---|---|
PPARα-DNA Binding Affinity | 3.2x | Hepatocytes | [6] |
Promoter Hypersensitivity | 38% Increase | Colonic Epithelium | [5] |
Histone H3 Acetylation | 2.1x | Enterocytes | [5] |
Ketogenic mRNA Stability | 1.7x Half-Life | Liver Tissue | [6] |
1,3-Butanediol enhances NAD+ recycling efficiency by 27% in cardiac mitochondria through complex I bypass mechanisms. This shunting effect reduces reactive oxygen species (ROS) production by 41% during state 4 respiration, as measured by amplex red fluorescence in isolated mitochondrial preparations [4]. The compound's secondary alcohol group facilitates hydride transfer to NAD+ via mitochondrial alcohol dehydrogenase 3 (ADH3), generating 1.3 mol NADH per mole 1,3-BD oxidized.
In hepatic cytosol, 1,3-BD modulates the NADH/NAD+ ratio through competitive inhibition of lactate dehydrogenase (LDH). Kinetic studies demonstrate 44% reduction in LDH Vmax when 1,3-BD concentrations exceed 5 mM, shifting pyruvate flux toward acetyl-CoA synthesis [7]. This metabolic rewiring increases the NAD+/NADH ratio from 0.18 to 0.32 in fasted hepatocytes, enhancing sirtuin 1 (SIRT1) deacetylase activity by 2.8-fold [4].
Table 3: Redox Modulation Parameters
Metabolic Parameter | Change | Cellular Compartment | Source |
---|---|---|---|
NAD+/NADH Ratio | 0.18 → 0.32 | Hepatocyte Cytosol | [4] |
ROS Reduction | 41% | Cardiac Mitochondria | [4] |
SIRT1 Activity Increase | 2.8x | Nuclear Compartment | [4] |
LDH Inhibition Efficiency | 44% at Vmax | Cytosolic Fraction | [7] |
Flammable